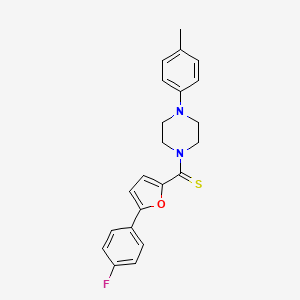

(5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione, also known as FPTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPTM is a thiosemicarbazone derivative that has been shown to exhibit promising results in various preclinical studies.

Wissenschaftliche Forschungsanwendungen

Metabolic Studies and Radioligand Development

Disposition and Metabolism in Humans

The compound has been studied for its pharmacokinetics and metabolism in humans. For instance, one study focused on the disposition and metabolism of SB-649868, a compound structurally related to (5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione. The study detailed the elimination pathways, half-life, and principal circulating components in plasma, highlighting the compound's extensive metabolism and excretion patterns (Renzulli et al., 2011).

Radiopharmaceutical for Imaging

The compound's derivatives have potential as radiopharmaceuticals for PET imaging. For instance, [18F]DASA-23, a compound developed for measuring pyruvate kinase M2 levels by PET, is used to delineate low-grade and high-grade glioma based on aberrantly expressed PKM2, with minimal expression in the healthy brain (Patel et al., 2019).

Therapeutic Research

Anxiolytic Effects of Derivatives

Derivatives of (5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione, specifically arylpiperazine derivatives, have been studied for their anxiolytic-like effects. Investigations into their interaction with the GABAergic and 5-HT systems have shown potential therapeutic applications for anxiety disorders (Kędzierska et al., 2019).

Investigation into Serotonin Receptors

The compound's derivatives have been utilized to study serotonin type-1A receptor (5-HT1AR) binding in various conditions, including anxiety and depression, potentially aiding in the development of novel treatments for these disorders (Neumeister et al., 2004).

Drug Metabolism and Toxicology

Human Biodistribution and Dosimetry

The safety, biodistribution, and radiation dosimetry of the compound's derivatives have been assessed in humans to ensure safe application in medical imaging and therapy. Studies have detailed the passive crossing of the blood-brain barrier, rapid clearance, and organ accumulation, providing essential information for clinical applications (Beinat et al., 2020).

Metabolic Pathway Elucidation

Comprehensive analyses have been conducted to understand the metabolic pathways of the compound's derivatives. These studies highlight the compound's extensive metabolism and the formation of various metabolites, crucial for understanding its pharmacokinetics and potential toxicological impacts (Christopher et al., 2010).

Wirkmechanismus

Target of Action

The compound contains a furan ring, a piperazine ring, and a phenyl ring, which are common structural motifs in many bioactive compounds. These structures can interact with various biological targets such as enzymes, receptors, and ion channels. The exact target would depend on the specific spatial arrangement and electronic properties of these groups .

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site. The fluorophenyl group could form a strong bond with the target due to the high electronegativity of fluorine .

Biochemical Pathways

Again, this would depend on the specific target. If the target is part of a biochemical pathway, the compound could affect the overall pathway by modulating the activity of the target .

Pharmacokinetics

The compound’s pharmacokinetic properties would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. The piperazine ring, for example, is often metabolized by the liver .

Result of Action

The result of the compound’s action would depend on the specific effects it has on its targets and the biochemical pathways they are involved in .

Action Environment

Various environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its ability to interact with its targets .

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2OS/c1-16-2-8-19(9-3-16)24-12-14-25(15-13-24)22(27)21-11-10-20(26-21)17-4-6-18(23)7-5-17/h2-11H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGXMJGKPYCEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)

![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)

![Tert-butyl N-[[(2S,4R)-4-(trifluoromethyl)piperidin-2-yl]methyl]carbamate](/img/structure/B2501244.png)

![N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2501248.png)

![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)

![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone](/img/structure/B2501257.png)